Solvent Orange 60
Overview
Description
Solvent Orange 60 is an organic compound with the molecular formula C18H10N2O. It is also known by its common name, this compound. This compound is characterized by its unique structure, which includes a benzene ring fused to a quinazoline ring system. It is primarily used as a dye and pigment in various industrial applications .
Mechanism of Action
Target of Action
Solvent Orange 60, also known as 12H-Phthaloperin-12-one, is primarily used as a dye in various applications . Its primary targets are the materials it is intended to color, such as ABS resin, polystyrene, and other types of plastic . It imparts an orange color to these materials, enhancing their aesthetic appeal.
Pharmacokinetics
It is known to be insoluble in water and slightly soluble in organic solvents such as alcohol, chloroform, benzene, toluene, and xylene .
Result of Action
The primary result of this compound’s action is the coloring of the material it is applied to. It imparts an orange color to materials such as ABS resin, polystyrene, and other types of plastic . It has also been shown to cause contact allergies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the presence of different solvents . Additionally, its stability and efficacy as a dye can be influenced by factors such as temperature, pH, and exposure to light.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high heat resistance and is insoluble in water but slightly soluble in organic solvents .
Cellular Effects
It has been shown to cause contact allergies
Molecular Mechanism
It is known that the compound has a high tinting strength , suggesting it may interact with biomolecules in a way that affects their optical properties
Temporal Effects in Laboratory Settings
It is known that the compound has a high heat resistance , suggesting it may be stable under a range of conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Orange 60 typically involves the condensation of phthalic anhydride with o-phenylenediamine under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures. The resulting product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Solvent Orange 60 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted quinazolines, dihydro derivatives, and other functionalized compounds .
Scientific Research Applications
Solvent Orange 60 has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in the synthesis of organic compounds.
Biology: The compound is employed in staining techniques for biological specimens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the production of plastics, textiles, and coatings
Comparison with Similar Compounds
8,9,10,11-Tetrabromo-12H-phthaloperin-12-one: This compound has similar structural features but includes bromine atoms, which impart different chemical properties
8,9,10,11-Tetrachloro-12H-phthaloperin-12-one: This analogue contains chlorine atoms, affecting its reactivity and applications
Uniqueness: Solvent Orange 60 is unique due to its specific structural arrangement and the absence of halogen atoms, which makes it suitable for a broader range of applications compared to its halogenated counterparts .
Properties
IUPAC Name |
2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4,6,8,10,12,14,16(20),17-nonaen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2O/c21-18-13-8-2-1-7-12(13)17-19-14-9-3-5-11-6-4-10-15(16(11)14)20(17)18/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYQEBBUVNLYBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064507 | |
Record name | 12H-Phthaloperin-12-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 12H-Phthaloperin-12-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6925-69-5, 61725-13-1, 61969-47-9 | |
Record name | Solvent Orange 60 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6925-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Orange 60 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12H-Phthaloperin-12-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12H-Phthaloperin-12-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4064507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12H-phthaloperin-12-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12H-Phthaloperin-12-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12H-Phthaloperin-12-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SOLVENT ORANGE 60 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P2ZLV19F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary sources of exposure to Solvent Orange 60 for the general population?
A1: this compound is commonly found in spectacle frames, particularly those with tortoiseshell patterns. [, , , ]. Other potential sources include protective gloves and dental goggles [, ].
Q2: How is this compound diagnosed as the cause of allergic contact dermatitis?
A2: Diagnosis typically involves patch testing, where suspected allergens, including this compound, are applied to the skin under occlusion. Reactions are observed over several days to identify the causative agent [, , , ]. In some cases, chemical analysis of the suspected materials (like spectacle frames) may be conducted to confirm the presence of this compound [].
Q3: What type of allergic reactions are typically observed with this compound exposure?
A3: this compound exposure primarily leads to allergic contact dermatitis, presenting as red, itchy, and sometimes tender patches of skin [, , , ]. These reactions are often localized to the area of contact, such as behind the ears for spectacle wearers [, ].
Q4: Has this compound been identified as an allergen in occupational settings?
A5: Yes, occupational exposure to this compound has been reported, particularly among individuals working in plastic production. Cases of allergic contact dermatitis have been observed in workers handling materials containing this dye [].
Q5: Are there efforts to find alternatives to this compound in products to minimize allergic reactions?
A5: While specific alternatives haven't been explicitly mentioned in the provided research, the recognition of this compound as a potent allergen underscores the need for manufacturers to consider less sensitizing dyes in their products, especially those intended for prolonged skin contact.
Q6: What are the implications of the widespread use of this compound in consumer products?
A6: The widespread use of this compound, particularly in everyday items like spectacle frames, raises concern due to its potential to cause allergic contact dermatitis. This highlights the importance of raising awareness among consumers and exploring alternative dyes to mitigate the risk of allergic reactions.
Q7: What is the geographical distribution of reported this compound allergy cases?
A8: Cases of allergic contact dermatitis attributed to this compound have been reported in both Japan and Scandinavia []. This suggests that the use of this dye is not limited to a specific region, and its potential to cause allergies is a global concern.
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